CYP3A4 Inhibition Profile: 3,4,6-Trichloro-1H-indazole vs. IDO1 Activity
In a direct assessment of off-target liability, 3,4,6-Trichloro-1H-indazole exhibits weak inhibition of the major drug-metabolizing enzyme Cytochrome P450 3A4 (CYP3A4) in human liver microsomes, with an IC50 of 50,000 nM [1]. This contrasts sharply with its potent on-target inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), where it displays an IC50 of 19 nM in human HeLa cells [2].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | CYP3A4: 50,000 nM (50 µM); IDO1: 19 nM |
| Comparator Or Baseline | CYP3A4 activity vs. IDO1 activity of the same compound |
| Quantified Difference | >2,600-fold selectivity for IDO1 over CYP3A4 in these in vitro assays. |
| Conditions | CYP3A4: Human liver microsomes, midazolam substrate, 5 min incubation, LC-MS/MS detection. IDO1: Human HeLa cells, tryptophan substrate, 24h incubation, RFMS detection. |
Why This Matters
This stark potency difference indicates a significant selectivity window in vitro, suggesting a lower potential for CYP3A4-mediated drug-drug interactions, a key procurement consideration for lead optimization programs.
- [1] BindingDB. BDBM50578645: CYP3A4 IC50 data. Accessed 2026. View Source
- [2] BindingDB. BDBM50578645: IDO1 (Human) IC50 data. Accessed 2026. View Source
